(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-bromophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16296665
Molecular Formula: C23H15BrN2O5
Molecular Weight: 479.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H15BrN2O5 |
|---|---|
| Molecular Weight | 479.3 g/mol |
| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-2-(3-bromophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C23H15BrN2O5/c1-12-9-18(25-31-12)26-20(14-6-4-7-15(24)10-14)19(22(28)23(26)29)21(27)17-11-13-5-2-3-8-16(13)30-17/h2-11,20,28H,1H3 |
| Standard InChI Key | HCGAVPSFKRXFFM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound's IUPAC name systematically describes its polycyclic framework:
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Pyrrolidine-2,3-dione core: A five-membered lactam ring containing two ketone groups at positions 2 and 3, providing planar rigidity and hydrogen-bonding capacity.
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(4E)-4-[1-Benzofuran-2-yl(hydroxy)methylidene]: A benzofuran moiety (fused benzene and furan rings) attached via a hydroxymethylidene group in the E configuration, creating extended π-conjugation.
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5-(3-Bromophenyl): A bromine-substituted phenyl group at position 5, introducing halogen-bonding potential and steric bulk.
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1-(5-Methyl-1,2-oxazol-3-yl): A methylated oxazole ring at position 1, contributing to dipole interactions and metabolic stability .
The stereoelectronic interplay between these groups creates a chiral center at the pyrrolidine C4 position, with the E-configuration of the benzofuran substituent dictating three-dimensional orientation.
Spectroscopic Characterization
While experimental spectral data for this specific compound remains unpublished, analogous spiro-pyrrolidine derivatives exhibit characteristic NMR patterns:
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¹H NMR: Pyrrolidine protons resonate between δ 3.0–4.5 ppm, with benzofuran aromatic protons appearing as multiplets at δ 6.8–7.9 ppm .
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¹³C NMR: The dione carbonyls typically show signals near δ 170–180 ppm, while oxazole carbons appear at δ 150–160 ppm .
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HRMS: Molecular ion peaks align with theoretical masses calculated for C₂₄H₁₈BrN₂O₅ (M = 517.02 g/mol) .
Synthetic Methodologies
Multi-Component Cycloaddition Approaches
The pyrrolidine core can be constructed via [3+2] azomethine ylide cycloaddition, a method successfully employed for related benzofuran spiro-compounds . This one-pot strategy offers advantages in atom economy and stereocontrol:
Table 1: Optimized Conditions for Azomethine Ylide Cycloaddition
| Parameter | Optimal Value | Effect on Yield/Dr |
|---|---|---|
| Solvent | Tetrahydrofuran | 90% yield, dr >20:1 |
| Temperature | 40°C | Minimizes side reactions |
| Catalyst | None required | Simplifies purification |
| Reaction Time | 21 hours | Complete conversion |
The reaction mechanism proceeds through:
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Ylide Formation: Decarboxylation of sarcosine derivatives generates azomethine ylides.
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Dipolar Cycloaddition: Concerted [3+2] addition between ylide and benzofuran-derived dipolarophile.
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Spirocyclization: Stereoselective formation of the pyrrolidine ring system .
Lactonization and Functionalization
The benzofuran moiety can be introduced via acid-catalyzed lactonization, as demonstrated in patented syntheses of related structures :
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o-Hydroxyphenylacetic Acid Synthesis:
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Lactone Formation:
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Oxazole Incorporation:
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Estimated <0.1 mg/mL (AlogPS model), due to hydrophobic benzofuran/bromophenyl groups.
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Lipophilicity: Calculated logP = 3.2 ± 0.3 (ChemAxon), suggesting moderate membrane permeability.
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Thermal Stability: Decomposition onset at 218°C (TGA extrapolation from analogs), suitable for melt processing .
Tautomerism and Conformational Dynamics
The hydroxymethylidene group exhibits keto-enol tautomerism, with the E-configuration stabilized by intramolecular hydrogen bonding to the dione carbonyl . Variable-temperature NMR studies of similar compounds show restricted rotation about the C4-C5 bond (ΔG‡ = 18–22 kcal/mol), fixing the bromophenyl group in a pseudo-axial orientation .
Biological Activities and Mechanisms
| Compound | HeLa IC₅₀ (μM) | CT26 IC₅₀ (μM) | Key Substituents |
|---|---|---|---|
| 4e | 15.14 ± 1.33 | 8.31 ± 0.64 | 4-OCH₃, 3-Br |
| 4s | 10.26 ± 0.87 | 5.28 ± 0.72 | 3,4-di-OCH₃, 2-NO₂ |
| Cisplatin | 15.91 ± 1.09 | 10.27 ± 0.71 | Reference compound |
Mechanistic studies implicate:
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TNFα Inhibition: π-π stacking with Tyr59/119 residues disrupts cytokine signaling .
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FTase Binding: Chelation of the Zn²⁺ cofactor via dione carbonyls inhibits Ras protein prenylation .
Neuropharmacological Applications
The oxazole and bromophenyl motifs resemble structures in GABAₐ receptor modulators. Molecular docking predicts:
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GABA Binding Site Interaction: Hydrogen bonding between dione carbonyls and α₁His101 side chains .
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Halogen Bonding: Bromine forms 3.2 Å contacts with β₂Tyr157, stabilizing receptor conformations .
Comparative Analysis with Structural Analogues
Table 3: Key Structure-Activity Relationships
| Structural Feature | Effect on Activity | Proposed Mechanism |
|---|---|---|
| 3-Bromophenyl | ↑ Cytotoxicity (2–5 fold) | Enhanced halogen bonding |
| 5-Methyloxazole | ↑ Metabolic stability | CYP450 inhibition resistance |
| E-Configuration | ↑ TNFα binding (Ki = 38 nM) | Optimal π-π stacking geometry |
| Spiro-pyrrolidine | ↓ Cardiotoxicity vs. linear analogs | Reduced hERG channel affinity |
Future Research Directions
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Synthetic Chemistry
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Develop enantioselective routes using chiral bisoxazoline catalysts.
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Explore photoredox C–H functionalization for late-stage bromination.
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Pharmacology
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Evaluate in vivo antitumor efficacy in PDX models.
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Assess blood-brain barrier penetration for neurological applications.
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Materials Engineering
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Optimize thin-film morphology for organic photovoltaic devices.
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Investigate stimuli-responsive luminescence under mechanical stress.
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